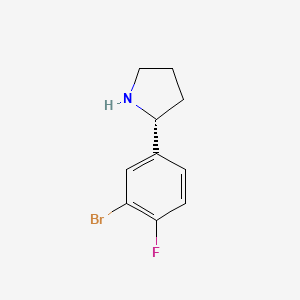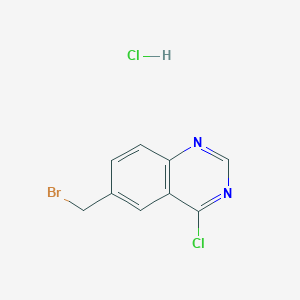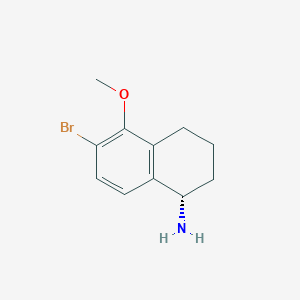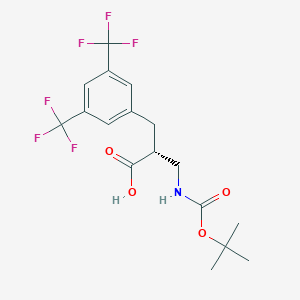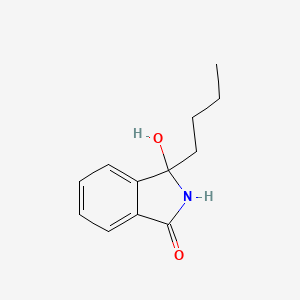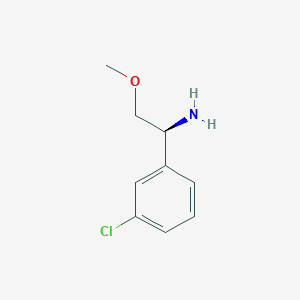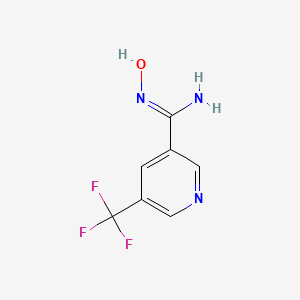
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoroacetic anhydride or trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or ethers derived from the carbonyl group.
Aplicaciones Científicas De Investigación
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(2-Iodothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(2-Fluorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
Uniqueness
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in the development of materials with specific electronic or optical characteristics.
Propiedades
Fórmula molecular |
C6H2BrF3OS |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
1-(2-bromothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H2BrF3OS/c7-5-3(1-2-12-5)4(11)6(8,9)10/h1-2H |
Clave InChI |
CHSJRYGSQXQNTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)


